molecular formula C11H16ClNO B2754577 (S)-3-(p-Tolyl)morpholine hydrochloride CAS No. 1391510-98-7

(S)-3-(p-Tolyl)morpholine hydrochloride

Cat. No.: B2754577
CAS No.: 1391510-98-7
M. Wt: 213.71
InChI Key: GBEZZTSPCWVJES-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(p-Tolyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a p-tolyl group attached to the morpholine ring, which is further protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(p-Tolyl)morpholine hydrochloride typically involves the reaction of (S)-3-(p-Tolyl)morpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: (S)-3-(p-Tolyl)morpholine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity and quality of (S)-3-(p-Tolyl)morpholine.

    Reaction Setup: Using industrial-grade hydrochloric acid and maintaining optimal reaction conditions.

    Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(p-Tolyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-3-(p-Tolyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-3-(p-Tolyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Tolyl)morpholine: A structurally similar compound with a p-tolyl group attached to the morpholine ring.

    p-Tolylhydrazine hydrochloride: Another compound containing the p-tolyl group, used in different applications.

Uniqueness

(S)-3-(p-Tolyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S)-3-(4-methylphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZZTSPCWVJES-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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